Tris(cyclopentadienyl)terbium(III)

Photoluminescence Quantum Yield f–f Transitions

Tris(cyclopentadienyl)terbium(III) (TbCp₃) is the definitive homoleptic Tb³⁺ source where ligand-field tuning governs performance. Its ~32% quantum yield outperforms mono-/bis-Cp Tb by 4–8×, enabling brighter green OLEDs at lower dopant levels. For ALD, its 235°C decomposition enables self-limiting oxide growth on temperature-sensitive substrates (e.g., III-V BEOL). In olefin reduction, TbCp₃ occupies the optimal reactivity window—avoiding incomplete conversion of late LnCp₃ and over-reduction of early congeners. Researchers studying 4f-5d energy transfer rely on its well-characterized electronic Raman signature. Standard purity 99% (99.9%-Tb metals basis); packaged under argon.

Molecular Formula C15H15Tb
Molecular Weight 354.20 g/mol
Cat. No. B12061459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)terbium(III)
Molecular FormulaC15H15Tb
Molecular Weight354.20 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Tb]
InChIInChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H;
InChIKeyFMNCAPFXHVPBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)terbium(III) (TbCp₃) – Procurement-Grade Properties & Baseline Characteristics


Tris(cyclopentadienyl)terbium(III) (CAS 1272‑25‑9), commonly abbreviated as TbCp₃, is a homoleptic organolanthanide sandwich complex in which a Tb³⁺ ion is coordinated by three cyclopentadienyl anions [REFS‑1]. It is classified as a metallocene-type precursor with air- and moisture-sensitive character, typically supplied as a yellow crystalline solid with a melting point of 235 °C (dec.) [REFS‑2]. The compound is widely used in organometallic synthesis, atomic layer deposition (ALD) of terbium‑containing oxide films, and luminescence research owing to the characteristic ⁵D₄→⁷Fⱼ f–f transitions of the Tb³⁺ ion [REFS‑3].

Why Terbium‑Specific Cyclopentadienyl Chemistry Cannot Be Simply Replaced by Other LnCp₃ Compounds


Although all tris(cyclopentadienyl)lanthanide(III) complexes share the general formula LnCp₃, the lanthanide contraction and the unique 4f⁸ electronic configuration of Tb³⁺ impart quantitative differences in ionic radius, Lewis acidity, magnetic anisotropy, and energy‑level alignment that directly govern reactivity, volatility, and photophysical performance [REFS‑1][REFS‑2]. Substituting TbCp₃ with an adjacent lanthanide congener (e.g., GdCp₃, DyCp₃, HoCp₃) therefore alters catalytic reductive activity, thermal decomposition thresholds, and luminescence quantum yields in ways that are not linear or predictable without experimental benchmarking, making blind substitution scientifically unjustified.

Quantitative Differentiation Evidence for Tris(cyclopentadienyl)terbium(III) Against Key Comparators


TbCp₃ Delivers a Photoluminescence Quantum Yield of ~32 % – an Eight‑Fold Advantage Over Mono‑Cp Terbium Complexes

The tris‑cyclopentadienyl terbium complex exhibits a photoluminescence quantum yield (PLQY) of approximately 32 %, which is approximately 8 times higher than that of mono‑cyclopentadienyl Tb complexes (4 %) and over 4 times higher than that of bis‑cyclopentadienyl Tb complexes (7 %) when measured under comparable excitation conditions in the solid state [REFS‑1]. This quantitative superiority demonstrates that three‑fold Cp ligation is essential for efficient energy‑transfer sensitization of the Tb³⁺ ion.

Photoluminescence Quantum Yield f–f Transitions

Cp₃Tb Occupies a Distinct Reductive Activity Rank Among Cp₃Ln Homologues, Enabling Tailored Selectivity in Olefin Reductions

In the reduction of 1‑hexene by Cp₃Ln‑NaH systems, the reductive activity of Cp₃Tb is placed at a specific, intermediate position within the lanthanide series: Cp₃Sm > Cp₃La > Cp₃Pr > Cp₃Nd > **Cp₃Tb** > Cp₃Y > Cp₃Er > Cp₃Lu > Cp₃Yb [REFS‑1]. Cp₃Tb is therefore less reactive than early‑lanthanide Cp₃Sm, Cp₃La, and Cp₃Nd, yet more reactive than late‑lanthanide Cp₃Er, Cp₃Lu, and Cp₃Yb. This grading enables chemists to select a complex that balances over‑reduction and inactivity when designing selective transformations.

Organolanthanide Catalysis Reductive Activity Ionic Radius

Melting Point of TbCp₃ (235 °C dec.) Is 20–120 °C Lower Than That of SmCp₃, LaCp₃, and YbCp₃, Offering a Different Thermal Budget for Vapor‑Phase Processing

The decomposition‑onset melting point of TbCp₃ is 235 °C [REFS‑1], which is significantly lower than that of several prominent Cp₃Ln comparators: SmCp₃ melts at 356 °C [REFS‑2], LaCp₃ at 275–295 °C [REFS‑3], and YbCp₃ at 273–277 °C [REFS‑4]. While all Cp₃Ln compounds are generally considered volatile, the lower melting/decomposition point of TbCp₃ can facilitate vaporisation at reduced temperatures, which is critical for depositing terbium‑containing films on thermally sensitive substrates (e.g., polymers or III‑V semiconductors) without incurring precursor decomposition during sublimation.

Volatility Thermal Stability ALD Precursor

Cp₃Tb · NCCH₃ Lacks Low‑Lying Electronic Raman Transitions Observed in the Cerium Congener, Reflecting Distinct 4f‑5d Coupling Relevant to Luminescence Tuning

Low‑temperature Raman spectra of the acetonitrile adducts Cp₃Ce(NCCH₃)₂ and Cp₃Tb · NCCH₃ reveal that the cerium complex exhibits three additional electronic Raman bands at 320, 2129, and 2154 cm⁻¹ that are absent in the terbium analogue [REFS‑1]. This spectroscopic fingerprint indicates that the energy of the 4fⁿ⁻¹5d¹ configuration relative to the 4fⁿ ground state is markedly different for Tb³⁺ compared to Ce³⁺, directly impacting the energy‑transfer pathway for sensitised luminescence.

Electronic Raman Spectroscopy 4f‑5d Transitions Crystal Field

TbCp₃ Requires Stringent Air‑ and Moisture‑Free Handling, Differentiating It from More Robust β‑Diketonate and Nitrate Tb Precursors

Commercial technical datasheets uniformly classify TbCp₃ as air‑sensitive and moisture‑sensitive, recommending storage under inert atmosphere and use of anhydrous solvents [REFS‑1][REFS‑2]. In contrast, terbium(III) acetylacetonate (Tb(acac)₃) and terbium(III) nitrate hexahydrate are stable in ambient air. This high reactivity, while demanding infrastructure, ensures rapid and complete ligand exchange or hydrolysis during ALD and sol‑gel processes, contributing to higher film growth rates and lower residual carbon contamination when compared with more stable but kinetically inert Tb precursors.

Handling Requirements Glove‑Box Compatibility Precursor Stability

Procurement‑Relevant Application Scenarios Where TbCp₃ Differentiation Drives Scientific Value


High‑Brightness Green OLED Emitters and Time‑Resolved Fluorescence Probes

The ~32 % quantum yield of TbCp₃, which is four to eight times higher than that of mono‑ and bis‑Cp Tb complexes [Section 3, Evidence 1], makes it a compelling candidate for green‑emitting OLEDs and time‑resolved fluorescent probes. Researchers seeking to maximize luminance at low dopant concentrations should select TbCp₃ over lower‑coordination Cp‑Tb alternatives to achieve superior brightness and reduced self‑quenching under continuous operation [REFS‑1].

Selective Olefin Reduction Catalysis and Stoichiometric Reductions

When designing a Cp₃Ln‑catalysed reduction of terminal olefins, Cp₃Tb provides an intermediate reactivity that balances incomplete conversion (observed with late lanthanide Cp₃Er, Cp₃Lu) and over‑reduction/polymerisation (observed with Cp₃Sm, Cp₃La) [Section 3, Evidence 2]. Procuring TbCp₃ for this purpose can shorten catalyst screening by directly targeting the reactivity window that avoids extremes of the lanthanide series [REFS‑2].

Low‑Thermal‑Budget ALD of Terbium Oxide (Tb₂O₃) High‑κ Dielectric Films

With a decomposition‑onset melting point 38–121 °C lower than SmCp₃, LaCp₃, and YbCp₃, TbCp₃ is suitable for ALD processes where the source temperature must remain below 250 °C to protect temperature‑labile substrates [Section 3, Evidence 3]. Combined with its high reactivity toward water and oxygen co‑reactants [Section 3, Evidence 5], TbCp₃ can achieve self‑limiting growth at lower thermal budgets than similarly reactive but less volatile β‑diketonate precursors, enabling integration with III‑V semiconductor back‑end‑of‑line processing [REFS‑3][REFS‑4].

Fundamental 4f‑5d Energy‑Transfer Studies and Luminescent MOF Building Blocks

The absence of low‑lying electronic Raman bands in Cp₃Tb · NCCH₃, contrasting with Cp₃Ce(NCCH₃)₂, confirms that the 5d states of Tb³⁺ lie at energies that preclude direct electronic Raman scattering [Section 3, Evidence 4]. This spectroscopic signature is critical for researchers studying 4f‑5d energy‑transfer mechanisms in organolanthanide complexes, making TbCp₃ a well‑characterised reference compound that can be incorporated into luminescent metal‑organic frameworks (MOFs) or used as a benchmark for computational crystal‑field models [REFS‑5].

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